1lambda~6~,4-Dithiane-1,1-dione
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Overview
Description
1lambda~6~,4-Dithiane-1,1-dione is a sulfur-containing heterocyclic compound. It is a derivative of dithiane, which is a six-membered ring containing two sulfur atoms. The compound is known for its unique chemical properties and reactivity, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1lambda~6~,4-Dithiane-1,1-dione can be synthesized through various methods. One common approach involves the oxidation of 1,4-dithiane using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, and the product is isolated through standard purification techniques .
Industrial Production Methods
In an industrial setting, the production of 1lambda6,4-Dithiane-1,1-dione may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1lambda~6~,4-Dithiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to 1,4-dithiane.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the dithiane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
1,4-Dithiane: Formed through reduction.
Functionalized Dithianes: Formed through substitution reactions.
Scientific Research Applications
1lambda~6~,4-Dithiane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecular architectures.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1lambda6,4-Dithiane-1,1-dione involves its reactivity with various chemical species. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its sulfur atoms play a crucial role in stabilizing reaction intermediates and facilitating chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: Another sulfur-containing heterocycle with similar reactivity but different ring structure.
1,4-Dithiane: The parent compound of 1lambda6,4-Dithiane-1,1-dione.
1,3-Dithiolane: A five-membered ring analog with distinct chemical properties.
Uniqueness
1lambda~6~,4-Dithiane-1,1-dione is unique due to its specific ring structure and oxidation state, which confer distinct reactivity and stability compared to other dithiane derivatives .
Properties
CAS No. |
139408-38-1 |
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Molecular Formula |
C4H8O2S2 |
Molecular Weight |
152.2 g/mol |
IUPAC Name |
1,4-dithiane 1,1-dioxide |
InChI |
InChI=1S/C4H8O2S2/c5-8(6)3-1-7-2-4-8/h1-4H2 |
InChI Key |
JYTXEYHYTZOGGQ-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CCS1 |
Canonical SMILES |
C1CS(=O)(=O)CCS1 |
Synonyms |
1,4-dithiacyclohexane 1,1-dioxide 1,4-dithiane sulfone |
Origin of Product |
United States |
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